N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Description
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a synthetic propanamide derivative featuring a furan ring substituted with a 4-methylphenyl group and an amide-linked 4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-15-3-5-16(6-4-15)20-13-11-19(25-20)12-14-21(23)22-17-7-9-18(24-2)10-8-17/h3-11,13H,12,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNDIGFNBVLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Amide Bond: The final step is the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide exerts its effects depends on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
- 4-Methylphenyl vs. Halogenated Phenyl Groups: 3-(5-(4-Bromophenyl)furan-2-yl)-N-(4-methoxyphenyl)propanamide (CAS 853330-79-7, ) replaces the 4-methylphenyl with a bromine atom. 3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-methylphenyl)propanamide (J048-0047, ) substitutes the methyl group with fluorine. Fluorine’s electronegativity enhances metabolic stability and bioavailability in many drug candidates .
Amide Group Modifications
- 4-Methoxyphenyl vs. Heterocyclic Substituents: N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide (ID 8582-1636, ) replaces the 4-methoxyphenyl with a thiazole ring. Thiazoles are known for hydrogen-bonding interactions, which may enhance target binding affinity . N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide (J048-0024, ) substitutes the 4-methoxyphenyl with a 3-chlorophenyl group. Chlorine’s electron-withdrawing effect could alter electronic distribution and receptor interactions .
Heterocyclic Additions and Bioisosteres
- Oxadiazole and Tetrazole Derivatives :
- 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d, ) incorporates an oxadiazole ring linked via a sulfur atom. Oxadiazoles improve metabolic resistance and solubility compared to furans .
- N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9, ) includes a tetrazole ring, a common bioisostere for carboxylic acids, which enhances polarity and aqueous solubility .
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy) on the amide enhance resonance stabilization, while electron-withdrawing groups (e.g., bromine, chlorine) may improve binding to polar enzyme pockets .
- Heterocyclic Influence : Thiazole and oxadiazole rings introduce nitrogen atoms, enabling hydrogen bonding and π-stacking interactions critical for target engagement .
- Bioisosteric Replacements : Tetrazole incorporation () highlights strategies to optimize solubility without compromising activity .
Biological Activity
N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 351.42 g/mol. Its structure includes:
- Methoxy group : Enhances solubility and may influence biological interactions.
- Furan moiety : Known for its diverse pharmacological properties.
- Amide functional group : Plays a critical role in the compound's biological activity.
Preliminary studies suggest that this compound may exert its biological effects through interactions with specific enzymes or receptors. These interactions can lead to alterations in cellular processes, including:
- Antimicrobial activity : The compound has shown potential against various bacterial strains.
- Anti-inflammatory effects : It may modulate inflammatory pathways by influencing cytokine production.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, which are summarized in the following table:
Case Studies and Research Findings
-
Antimicrobial Studies :
In vitro evaluations have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin . -
Anti-inflammatory Effects :
A study involving peripheral blood mononuclear cells (PBMCs) indicated that this compound significantly reduces the production of TNF-α, a key pro-inflammatory cytokine, suggesting its potential use in treating inflammatory conditions . -
Toxicity Assessment :
Hemolysis assays conducted on bovine red blood cells revealed low toxicity levels for the compound, supporting its safety profile for further therapeutic exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
